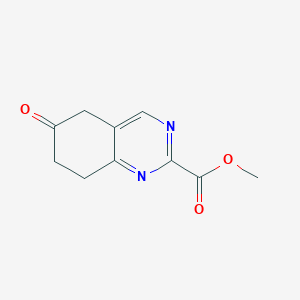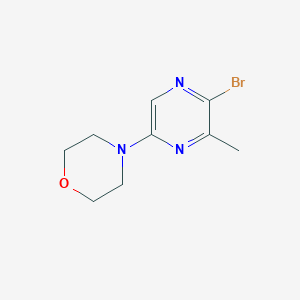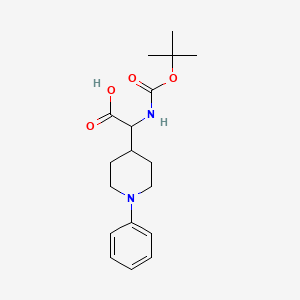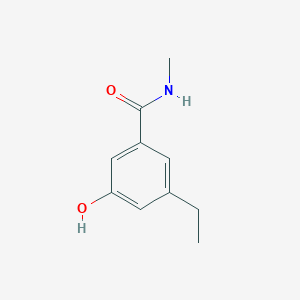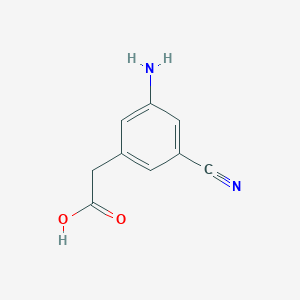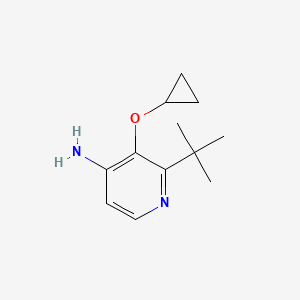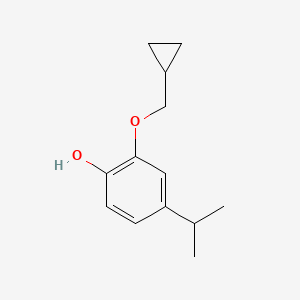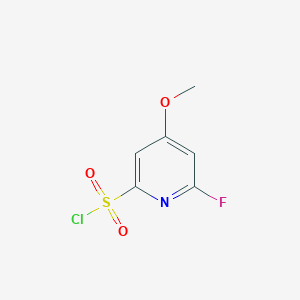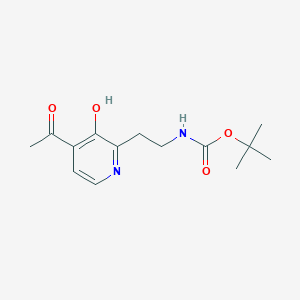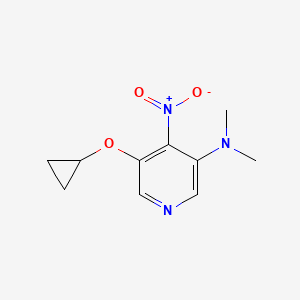
5-Cyclopropoxy-N,N-dimethyl-4-nitropyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropoxy-N,N-dimethyl-4-nitropyridin-3-amine is a chemical compound with the molecular formula C10H13N3O3 and a molecular weight of 223.231 g/mol . This compound is characterized by the presence of a cyclopropoxy group attached to a pyridine ring, along with dimethylamine and nitro substituents. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-N,N-dimethyl-4-nitropyridin-3-amine typically involves the following steps:
Nitration of Pyridine: The starting material, pyridine, undergoes nitration using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4) to form 4-nitropyridine.
Cyclopropylation: The 4-nitropyridine is then reacted with cyclopropyl bromide in the presence of a base such as potassium carbonate (K2CO3) to introduce the cyclopropoxy group.
Dimethylation: Finally, the compound is subjected to dimethylation using dimethylamine in the presence of a suitable catalyst to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. Continuous flow systems offer advantages such as better temperature control, efficient mixing, and safer handling of reactive intermediates .
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-N,N-dimethyl-4-nitropyridin-3-amine can undergo various chemical reactions, including:
Substitution: The cyclopropoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas (H2) and palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Reduction: 5-Cyclopropoxy-N,N-dimethyl-4-aminopyridin-3-amine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Cyclopropoxy-N,N-dimethyl-4-nitropyridin-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-N,N-dimethyl-4-nitropyridin-3-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound may also bind to enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-3,5-dinitro-1H-pyrazol-4-amine: Similar in structure but contains a pyrazole ring instead of a pyridine ring.
4-Nitropyridine: Lacks the cyclopropoxy and dimethylamine groups, making it less complex.
Uniqueness
5-Cyclopropoxy-N,N-dimethyl-4-nitropyridin-3-amine is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C10H13N3O3 |
|---|---|
Molecular Weight |
223.23 g/mol |
IUPAC Name |
5-cyclopropyloxy-N,N-dimethyl-4-nitropyridin-3-amine |
InChI |
InChI=1S/C10H13N3O3/c1-12(2)8-5-11-6-9(10(8)13(14)15)16-7-3-4-7/h5-7H,3-4H2,1-2H3 |
InChI Key |
PKJIOAARTFINKO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CN=CC(=C1[N+](=O)[O-])OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


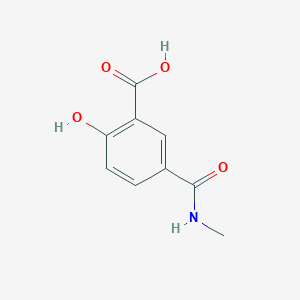

![2-[4-(Dimethoxymethyl)pyrimidin-2-YL]ethan-1-amine](/img/structure/B14847490.png)
![5-methyl-3,4,6,8,16-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10,12,14-heptaene](/img/structure/B14847492.png)
